Prepacifennol epoxide

Description

Properties

CAS No. |

55304-01-3 |

|---|---|

Molecular Formula |

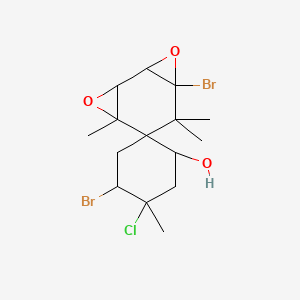

C15H21Br2ClO3 |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

4,4'-dibromo-5'-chloro-5,5,5',7-tetramethylspiro[3,8-dioxatricyclo[5.1.0.02,4]octane-6,2'-cyclohexane]-1'-ol |

InChI |

InChI=1S/C15H21Br2ClO3/c1-11(2)14(5-7(16)12(3,18)6-8(14)19)13(4)9(20-13)10-15(11,17)21-10/h7-10,19H,5-6H2,1-4H3 |

InChI Key |

AHEAISCIGHPMGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2(CC(C(CC2O)(C)Cl)Br)C3(C(O3)C4C1(O4)Br)C)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemistry of Prepacifennol Epoxide

Determination of Absolute Configuration of Prepacifennol Epoxide

The absolute configuration of this compound has been established through rigorous spectroscopic analysis and comparison with related, structurally defined compounds. The definitive stereochemistry is captured in its formal IUPAC name: (1R,1'S,2R,4R,4'S,5'S,6R,7S)-4,4'-dibromo-5'-chloro-5,5,5',7-tetramethylspiro[3,8-dioxatricyclo[5.1.0.02,4]octane-6,2'-cyclohexane]-1'-ol. This nomenclature precisely defines the spatial orientation of substituents at each of the eight chiral centers within the molecule.

The determination of the absolute configuration for complex molecules like this compound and its analogs typically relies on a combination of techniques:

Single-Crystal X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a precise map of electron density can be generated, revealing the exact position of each atom in space and thus establishing the absolute stereochemistry. nih.govresearchgate.net For many halogenated chamigrenes, X-ray crystallography of the natural product or a crystalline derivative has been the gold standard for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While NMR is primarily used for determining the connectivity of a molecule, advanced techniques such as the Mosher's ester analysis can be employed to deduce the absolute configuration of chiral alcohols. This involves forming diastereomeric esters with a chiral reagent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and analyzing the differences in the 1H NMR chemical shifts of the resulting esters.

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum, or Cotton effect, is highly sensitive to the chiral nature of the molecule and can often be correlated with the absolute configuration by comparing experimental data with theoretical calculations or with the spectra of compounds of known stereochemistry.

For this compound, the established configuration indicates a specific and complex arrangement of its bromine, chlorine, hydroxyl, and methyl groups around its spirocyclic and epoxide framework.

Detailed Conformational Analysis of this compound

The conformational freedom of this compound is significantly restricted due to its rigid polycyclic structure. The molecule is built upon a spiro[5.5]undecane core, where two six-membered rings are joined by a single common carbon atom. This spirocyclic junction, combined with the fused tricyclic system containing the epoxide and ether linkages, locks the molecule into a relatively fixed conformation.

The cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize steric strain. However, the fusion to the spiro center and the presence of bulky substituents (bromine, chlorine, and methyl groups) can introduce distortions. The three-membered epoxide ring is inherently strained and planar. The conformational analysis of such a molecule involves understanding the spatial relationship between these rigid components.

Techniques used to study the conformation of complex molecules include:

Nuclear Overhauser Effect (NOE) NMR Spectroscopy : NOE experiments (such as NOESY or ROESY) are invaluable for conformational analysis. They detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about the relative orientation of different parts of the molecule and helping to confirm the chair-like conformations of the six-membered rings and the relative stereochemistry of the substituents.

Computational Modeling : Molecular mechanics and density functional theory (DFT) calculations are used to predict the lowest energy (most stable) conformations of a molecule. mdpi.com These theoretical models can calculate steric and electronic energies for different possible arrangements, providing insight into the preferred three-dimensional structure, which can then be compared with experimental NMR data.

The analysis for this compound would reveal a compact, globular structure where the substituents occupy specific axial or equatorial-like positions to minimize unfavorable steric interactions.

Characterization of Stereoisomeric Forms and Diastereomeric Relationships of this compound

This compound possesses eight stereocenters, which means that theoretically, there are 28 (or 256) possible stereoisomers. These stereoisomers can be classified as enantiomers or diastereomers.

Enantiomers : For every stereoisomer, there exists a non-superimposable mirror image, its enantiomer. The naturally occurring this compound is a single enantiomer. Its synthetic counterpart, if produced without chiral control, would likely be a racemic mixture (an equal mixture of both enantiomers).

Diastereomers : Stereoisomers that are not mirror images of each other are called diastereomers. Any of the other 254 possible stereoisomers of this compound are diastereomers of the natural product. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by techniques like chromatography. They also exhibit distinct spectroscopic data.

The isolation of a single stereoisomer from a natural source like Laurencia is a hallmark of biosynthesis, where enzymes operate with high stereospecificity. The characterization of diastereomeric relationships is crucial in structural elucidation to ensure the correct relative stereochemistry has been assigned. This is typically achieved by detailed analysis of NMR data, particularly proton-proton coupling constants (3JH,H), which are dependent on the dihedral angle between the protons, and NOE data, which reveals through-space proximities.

Advanced Spectroscopic Techniques for Structural Confirmation of this compound

The confirmation of the intricate structure of this compound relies on the synergistic application of several advanced spectroscopic techniques. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon framework and connectivity of organic molecules.

1H NMR Spectroscopy : This technique provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would be complex, with signals for protons on the cyclohexane and epoxide rings typically appearing in distinct regions. The chemical shifts and coupling constants of these protons are diagnostic of their local electronic environment and spatial relationship to neighboring protons.

13C NMR Spectroscopy : This provides a count of the number of chemically distinct carbon atoms in the molecule. The presence of 15 signals would confirm the sesquiterpenoid nature. The chemical shifts indicate the type of carbon (e.g., C-O, C-Br, C-Cl, sp3 quaternary), providing direct evidence for the functional groups.

2D NMR Techniques : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the molecular puzzle. COSY identifies coupled protons (H-C-C-H), while HSQC correlates each proton to its directly attached carbon. HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), allowing for the connection of different molecular fragments and the definitive placement of substituents on the carbon skeleton.

Representative 1H NMR Data for a Halogenated Chamigrane Epoxide Moiety (Note: This table is illustrative, based on typical values for related compounds, as specific experimental data for this compound is not publicly available.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C-O (alcohol) | 3.8 - 4.2 | dd | ~4, 11 |

| H-C-Br | 4.1 - 4.5 | m | - |

| H-C-Cl | 4.0 - 4.4 | dd | ~3, 9 |

| H-C (epoxide) | 2.9 - 3.3 | d | ~4 |

| H-C (epoxide) | 2.8 - 3.2 | d | ~4 |

| CH3 | 1.1 - 1.8 | s | - |

Representative 13C NMR Data for a Halogenated Chamigrane Epoxide Skeleton (Note: This table is illustrative, based on typical values for related compounds, as specific experimental data for this compound is not publicly available.)

| Carbon Type | Chemical Shift (δ, ppm) |

| C (quaternary, spiro) | 45 - 55 |

| C-O (alcohol) | 70 - 80 |

| C-O (ether/epoxide) | 55 - 75 |

| C-Br | 50 - 65 |

| C-Cl | 60 - 70 |

| CH3 | 20 - 30 |

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRMS) : HRMS would be used to determine the precise mass of this compound, allowing for the unambiguous calculation of its molecular formula (C15H21Br2ClO3).

Isotope Pattern : The presence of bromine and chlorine atoms would be immediately evident from the characteristic isotopic pattern in the mass spectrum. Bromine has two abundant isotopes (79Br and 81Br in an ~1:1 ratio), and chlorine has two (35Cl and 37Cl in an ~3:1 ratio). A molecule containing two bromine atoms and one chlorine atom will exhibit a unique and predictable cluster of peaks for the molecular ion, confirming the halogen content.

Fragmentation Analysis : The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. The way the molecule breaks apart upon ionization can help identify stable structural motifs and the location of functional groups.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch : A broad band around 3400-3500 cm-1, indicative of the hydroxyl group.

C-H stretch : Bands just below 3000 cm-1 for sp3 hybridized C-H bonds.

C-O stretch : Strong absorptions in the "fingerprint region" between 1050-1250 cm-1, corresponding to the C-O bonds of the alcohol, ether, and epoxide functionalities. The asymmetric stretching of the epoxide ring often appears near 1250 cm-1.

Together, these advanced spectroscopic methods provide a complete and detailed picture of the structure of this compound, allowing for its unambiguous identification and the assignment of its complex stereochemistry.

Biosynthesis of Prepacifennol Epoxide

Identification and Characterization of Biosynthetic Precursors to Prepacifennol Epoxide

The construction of complex terpenoid structures in nature begins with simple, universal five-carbon building blocks. The biosynthesis of this compound is no exception, originating from the isoprenoid pathway.

The universal C5 precursors for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) . semanticscholar.org These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.com For sesquiterpenoid biosynthesis in organisms like red algae, the cytosolic MVA pathway is generally considered the primary source of these C5 units. researchgate.net

Through a series of head-to-tail condensation reactions catalyzed by prenyltransferases, one molecule of DMAPP is combined with two molecules of IPP to form the C15 compound, farnesyl pyrophosphate (FPP) . nih.gov FPP is the direct and crucial precursor for the vast array of sesquiterpenoids, including the chamigrene skeleton of this compound. nih.govmdpi.com The cyclization of this linear precursor marks the first committed step towards the formation of the specific sesquiterpene scaffold. The immediate acyclic precursor to cyclization is FPP, which upon enzymatic action, yields the stable olefin intermediate, prepacifennol . This compound is then the direct substrate for the final epoxidation step.

Elucidation of Enzymatic Pathways Involved in this compound Formation

The transformation from the linear FPP to the final cyclized and oxidized product involves a cascade of highly specific enzymatic reactions. While not all enzymes in the this compound pathway have been isolated and characterized, their roles can be inferred from extensive studies on other terpenoid biosynthetic systems.

Isolation and Functional Characterization of Key Biosynthetic Enzymes

Two main classes of enzymes are pivotal in the biosynthesis of this compound:

Terpene Synthases (TPS): These enzymes, also known as terpene cyclases, are responsible for the intricate cyclization of FPP to form the characteristic spiro[5.5]undecane carbon framework of the chamigrene family, including prepacifennol. nih.gov Research into red algae has revealed that their genomes contain microbial-type terpene synthases rather than the typical plant TPSs. nih.govnih.gov While the specific TPS that produces prepacifennol has not yet been functionally characterized, studies on Laurencia pacifica have successfully identified other sesquiterpene synthases, confirming the presence and activity of this enzyme class in the organism. nih.govacs.org

Epoxidizing Enzymes (Oxygenases): The final step in the formation of this compound is the introduction of an epoxide functional group across a double bond in the prepacifennol intermediate. This type of reaction is commonly catalyzed by oxygenases, particularly cytochrome P450 monooxygenases (P450s) or, in some cases, flavin-dependent monooxygenases (FMOs) . rsc.orgnih.gov These enzymes are known to perform a wide range of oxidative modifications on terpenoid scaffolds. frontiersin.org The specific P450 or other oxygenase responsible for the epoxidation of prepacifennol remains to be identified.

Mechanistic Studies of Enzyme-Catalyzed Steps in this compound Biosynthesis

The enzymatic conversion of FPP to this compound involves two key mechanistic transformations:

FPP Cyclization: The reaction is initiated by the terpene synthase, which facilitates the removal of the pyrophosphate group from FPP. This generates a farnesyl carbocation. This highly reactive intermediate is then guided through a specific folding and a cascade of cyclization and rearrangement reactions within the enzyme's active site. The process involves the formation of a bisabolyl cation intermediate, which ultimately cyclizes and rearranges to form the defining spirocyclic structure of the chamigrene skeleton. The reaction is terminated by deprotonation to yield the stable olefin, prepacifennol.

Epoxidation of Prepacifennol: The subsequent epoxidation is proposed to be catalyzed by a P450 monooxygenase. In the typical P450 catalytic cycle, the enzyme's heme iron activates molecular oxygen (O₂). One oxygen atom is incorporated into the prepacifennol substrate to form the epoxide ring, while the other is reduced to a water molecule, a process that consumes a reducing equivalent, typically from NADPH. nih.gov

Co-factor Requirements and Reaction Mechanisms for this compound Biosynthetic Enzymes

The key enzymes in this pathway rely on specific co-factors to perform their catalytic functions:

| Enzyme Class | Co-factor/Co-substrate | Role of Co-factor |

| Terpene Synthase (TPS) | Divalent Metal Ion (e.g., Mg²⁺) | Facilitates the ionization of FPP by stabilizing the negatively charged pyrophosphate leaving group. nih.gov |

| Cytochrome P450 Monooxygenase (P450) | NADPH, O₂ | NADPH provides the reducing equivalents (electrons), which are transferred via a P450 reductase to the P450 enzyme. O₂ is the oxygen source for the epoxidation. |

| Flavin-dependent Monooxygenase (FMO) | FAD/FMN, NADPH/NADH, O₂ | FAD or FMN acts as a prosthetic group to activate O₂. NADPH or NADH provides the necessary reducing power. nih.gov |

Characterization of Biosynthetic Intermediates Leading to this compound

The biosynthetic route from the basic C5 units to this compound proceeds through a series of increasingly complex intermediates.

| Intermediate | Chemical Formula | Molar Mass ( g/mol ) | Role in Pathway |

| Isopentenyl pyrophosphate (IPP) | C₅H₁₂O₇P₂ | 246.09 | C5 building block |

| Dimethylallyl pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ | 246.09 | C5 starter unit |

| Geranyl pyrophosphate (GPP) | C₁₀H₂₀O₇P₂ | 314.21 | C10 intermediate |

| Farnesyl pyrophosphate (FPP) | C₁₅H₂₈O₇P₂ | 382.33 | C15 precursor for cyclization |

| Bisabolyl cation | C₁₅H₂₅⁺ | 205.36 | Key carbocation intermediate in cyclization |

| Prepacifennol | C₁₅H₂₄O | 220.35 | Direct precursor to the epoxide |

Genetic Basis and Molecular Regulation of this compound Biosynthesis in Producer Organisms

The production of this compound is under tight genetic control, ensuring its synthesis occurs at the appropriate time and in response to specific environmental or developmental signals.

Genetic Basis: The core enzymes of the pathway, terpene synthases and P450s, are encoded by specific genes within the nuclear genome of the producing alga. nih.gov As noted, a distinctive feature of red algae is the presence of microbial-type terpene synthase genes, which suggests a unique evolutionary origin for terpenoid biosynthesis in these organisms compared to terrestrial plants. nih.govnih.gov These genes are often found in gene clusters, which may facilitate the coordinated expression of the entire biosynthetic pathway.

Molecular Regulation: The biosynthesis of terpenoids is a highly regulated process, primarily controlled at the level of gene transcription. nih.gov In plants and other organisms, the expression of TPS and P450 genes is often modulated by various families of transcription factors, such as WRKY, MYC, bHLH, and ERF. mdpi.comnih.gov These transcription factors can be activated by a range of stimuli, including herbivory, pathogen attack, and abiotic stresses like changes in light or salinity. researchgate.netnih.gov While the specific transcription factors and regulatory networks governing this compound biosynthesis in Laurencia have not yet been fully elucidated, it is likely that a similar complex regulatory system is in place to control its production.

Metabolic Engineering Approaches for Investigating this compound Biosynthesis

The intricate biosynthetic pathway of this compound, a halogenated sesquiterpenoid primarily found in red algae of the genus Laurencia, presents a compelling case for the application of metabolic engineering techniques. While the complete enzymatic cascade has not been fully elucidated in a single study, a hypothetical pathway can be constructed based on known biosynthetic principles for similar natural products. Metabolic engineering offers a powerful toolkit to identify the involved genes and enzymes, and to potentially reconstitute the pathway in a heterologous host for sustainable production and further study.

The proposed biosynthesis commences with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to form the characteristic chamigrene skeleton. This crucial step is catalyzed by a terpene cyclase. Subsequent modifications, including halogenation and epoxidation, are then required to yield prepacifennol and its epoxide derivative. Investigating this complex pathway necessitates a systematic approach using metabolic engineering strategies.

A primary challenge in studying the biosynthesis of marine natural products like this compound is the often difficult and slow growth of the native organisms, making traditional biochemical approaches challenging. Metabolic engineering, through the heterologous expression of candidate genes in more tractable microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, provides a viable alternative to circumvent these limitations.

The investigation into the biosynthesis of this compound through metabolic engineering can be dissected into several key stages: the identification and characterization of the core terpene cyclase, the discovery of the specific halogenating enzymes, and the elucidation of the final epoxidation step.

Identifying the Chamigrene Synthase:

The foundational step in this compound biosynthesis is the formation of the chamigrene carbon scaffold. This reaction is presumed to be catalyzed by a specific terpene cyclase, likely a chamigrene synthase. The proposed mechanism involves the ionization of FPP to a nerolidyl diphosphate (B83284) intermediate, which then undergoes a series of cyclizations and rearrangements to form the bisabolyl cation, a key intermediate in the formation of various sesquiterpenes, including α-chamigrene. plos.org

Metabolic engineering approaches to identify this enzyme would typically involve:

Genome Mining and Transcriptome Analysis: Sequencing the genome or transcriptome of a Laurencia species known to produce prepacifennol and searching for sequences with homology to known terpene cyclases.

Heterologous Expression and Functional Characterization: Candidate genes would be synthesized and expressed in a suitable host organism, such as E. coli engineered to produce FPP. The culture would then be analyzed for the production of chamigrene or related sesquiterpenes.

Unraveling the Halogenation Steps:

A hallmark of prepacifennol and its epoxide is the presence of halogen atoms, typically chlorine or bromine. The incorporation of these atoms is catalyzed by halogenating enzymes. In marine organisms, two main classes of these enzymes are prevalent: vanadium-dependent haloperoxidases and flavin-dependent halogenases. nih.govnih.gov

To determine the specific enzymes involved in prepacifennol biosynthesis, the following metabolic engineering strategies could be employed:

Database Searching: Searching genomic and transcriptomic data from Laurencia for sequences homologous to known halogenases.

Co-expression Studies: Co-expressing candidate halogenase genes with the identified chamigrene synthase in a heterologous host. The production of halogenated chamigrene derivatives would provide strong evidence for the enzyme's function.

In Vitro Assays: Purifying the heterologously expressed halogenase and performing in vitro assays with the chamigrene substrate and a halide source to confirm its activity and substrate specificity.

Elucidating the Epoxidation Reaction:

The final step in the proposed pathway is the epoxidation of a prepacifennol precursor. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a flavin-dependent monooxygenase. These enzymes are commonly involved in the late-stage tailoring of natural product biosynthetic pathways. frontiersin.org

The investigation of this epoxidation step would follow a similar metabolic engineering workflow:

Identification of Candidate Genes: Searching for genes encoding cytochrome P450s or other monooxygenases within the genomic context of the previously identified biosynthetic genes.

Heterologous Reconstitution: Expressing the candidate monooxygenase gene in a host strain that is already producing the halogenated chamigrene precursor. The formation of this compound would confirm the enzyme's role.

The table below summarizes the hypothetical enzymes and the metabolic engineering approaches that could be used for their investigation.

| Proposed Enzymatic Step | Enzyme Class | Metabolic Engineering Investigation Approach |

| FPP to Chamigrene Skeleton | Terpene Cyclase (Chamigrene Synthase) | Genome/transcriptome mining for cyclase homologs; Heterologous expression in an FPP-producing host; Product analysis by GC-MS. |

| Halogenation of Chamigrene | Halogenase (Vanadium-dependent or Flavin-dependent) | Searching for halogenase gene homologs; Co-expression with chamigrene synthase in a heterologous host; In vitro assays with purified enzyme. |

| Epoxidation of Halogenated Precursor | Monooxygenase (e.g., Cytochrome P450) | Identification of monooxygenase genes near the cyclase/halogenase genes; Heterologous expression in a precursor-producing strain; Analysis for this compound formation. |

Through the systematic application of these metabolic engineering strategies, the complete biosynthetic pathway of this compound can be elucidated. This knowledge would not only provide fundamental insights into the biosynthesis of halogenated marine natural products but also pave the way for the engineered production of this and related compounds for various applications.

Total Synthesis and Semisynthesis of Prepacifennol Epoxide

Retrosynthetic Analysis Strategies for Prepacifennol Epoxide

The retrosynthetic analysis of this compound reveals several key challenges, primarily the construction of the sterically demanding spiro[5.5]undecane core, the installation of the vicinal quaternary stereocenters, and the diastereoselective formation of the epoxide and ether rings. A common disconnection strategy for the chamigrene skeleton involves a Diels-Alder reaction to construct the six-membered ring B of the spirocyclic system. This approach simplifies the target to a suitably functionalized cyclohexadiene and a dienophile.

Another key retrosynthetic disconnection targets the ether linkage. This bond can be envisioned to be formed through an intramolecular cyclization, such as an oxa-Michael addition or a Williamson ether synthesis. This simplifies the precursor to a molecule containing both a nucleophilic hydroxyl group and an electrophilic center, strategically positioned to facilitate the ring closure.

The epoxide ring is often considered a late-stage installation. Retrosynthetically, this involves the epoxidation of a corresponding alkene precursor. The stereochemical outcome of this epoxidation is crucial and represents a significant synthetic hurdle.

A plausible retrosynthetic pathway for this compound is outlined below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | Epoxidation, Intramolecular Etherification, Diels-Alder Reaction | Alkene Precursor, Diol with Michael Acceptor, Cyclohexadiene and Dienophile |

Development of Key Synthetic Methodologies for the this compound Scaffold Construction

The construction of the spiro[5.5]undecane core of this compound has been a focal point of synthetic efforts. A powerful strategy for assembling this scaffold is the Diels-Alder reaction. For instance, the reaction between a substituted cyclohexadiene and a suitable dienophile can efficiently generate the spirocyclic framework with the desired substitution pattern. The regioselectivity and stereoselectivity of this cycloaddition are critical and often directed by the nature of the substituents on both the diene and the dienophile.

Following the construction of the carbocyclic core, the formation of the ether ring is a pivotal step. Intramolecular cyclization reactions are commonly employed for this purpose. One such method is the intramolecular oxa-Michael addition, where a strategically placed hydroxyl group adds to an α,β-unsaturated carbonyl system to form the tetrahydrofuran (B95107) ring. Current time information in Bangalore, IN. The efficiency of this reaction can be influenced by the substrate's conformation and the choice of catalyst.

Another key methodology involves tandem reactions that form multiple bonds and rings in a single operation. For example, a cascade reaction involving the opening of an epoxide by a ketone, followed by the trapping of the resulting oxocarbenium ion by a transposing allylic alcohol, has been demonstrated as a powerful tool for the synthesis of spirocyclic ethers. nih.gov

Stereoselective and Enantioselective Approaches in this compound Synthesis

The dense stereochemical landscape of this compound necessitates the use of highly stereoselective and enantioselective synthetic methods.

Asymmetric Catalysis in this compound Total Synthesis

Asymmetric catalysis has emerged as a powerful tool for controlling the stereochemistry during the synthesis of chamigrene natural products. For instance, in the synthesis of related compounds like laurencenone C, a catalytic enantioselective Diels-Alder reaction has been employed to set the absolute stereochemistry of the spirocyclic core. nih.govacs.org This is often achieved using chiral Brønsted acid catalysts, such as imidodiphosphorimidates, which create a chiral environment that directs the approach of the diene to the dienophile, leading to high enantioselectivities. nih.govacs.org

The stereoselective formation of the epoxide ring is another critical aspect. While not explicitly reported for this compound itself, methods like the Sharpless asymmetric epoxidation are standard for the enantioselective epoxidation of allylic alcohols and could be applied to a suitable precursor. youtube.comyoutube.com

Chiral Auxiliary-Based and Chiral Pool Syntheses of this compound

The use of chiral auxiliaries provides an alternative strategy for inducing stereoselectivity. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. While no published synthesis of this compound has explicitly detailed the use of a chiral auxiliary, this remains a viable strategy for controlling the stereochemistry of key bond-forming reactions.

A chiral pool approach, which utilizes readily available enantiopure starting materials from nature, is another common strategy in natural product synthesis. For chamigrenes, terpenes like (+)-limonene or other chiral natural products could potentially serve as starting points, providing an inherent source of chirality that is carried through the synthetic sequence.

Comparative Analysis of Diverse Total Synthetic Routes to this compound

To date, a formal total synthesis of this compound has not been explicitly reported in the peer-reviewed literature. However, the numerous total syntheses of closely related chamigrene sesquiterpenoids, such as laurencenone C and α- and β-chamigrene, provide a basis for a comparative analysis of potential synthetic strategies. acs.orgthieme-connect.comjlu.edu.cn

A comparison of these routes highlights different approaches to constructing the spiro[5.5]undecane core and controlling stereochemistry.

| Synthetic Strategy | Key Reactions | Advantages | Potential Challenges for this compound |

| Diels-Alder Approach | Catalytic Asymmetric Diels-Alder | High efficiency and stereocontrol in core formation. nih.govacs.org | Regioselectivity and facial selectivity in the cycloaddition. |

| Radical Cyclization | Intramolecular radical cyclization of an α-allenic ketone. | Formation of the spirocycle from an acyclic precursor. | Control of stereochemistry at the spirocenter. |

| Photocycloaddition/Rearrangement | [2+2] photocycloaddition followed by retro-benzilic acid rearrangement. | Access to highly functionalized spirocyclic intermediates. | Low yields and formation of multiple isomers. |

The application of these strategies to this compound would require careful planning to incorporate the necessary oxygen functionalities and to control the stereochemistry of the ether and epoxide rings.

Semisynthetic Modifications of this compound from Related Natural Products

Semisynthesis, starting from a readily available natural product, can be an efficient route to complex molecules. For this compound, a plausible semisynthetic precursor would be a more abundant, structurally related chamigrene natural product. For example, laurencenone C, which shares the same spirocyclic core, could potentially be converted to this compound through a series of chemical transformations.

This would likely involve the selective reduction of the enone moiety, followed by stereoselective epoxidation of the double bond and subsequent functional group manipulations to install the ether linkage. While no such semisynthesis has been reported, the high abundance of certain chamigrenes in Laurencia species makes this an attractive and potentially viable approach for accessing this compound and its analogues for biological studies. The development of such a route would depend on the successful implementation of highly selective and high-yielding chemical transformations on a complex molecular scaffold.

Chemoenzymatic Semisynthesis of this compound

The chemoenzymatic epoxidation of terpenes is a well-regarded approach that leverages the selectivity of enzymes to install epoxide functionalities, often under mild and environmentally benign conditions. acs.org This strategy typically involves the use of a biocatalyst, such as a lipase (B570770) or a whole-cell system, in conjunction with a chemical oxidant. acs.orgwur.nl For a hypothetical chemoenzymatic semisynthesis of this compound, a plausible precursor would be the corresponding unsaturated sesquiterpenoid, prepacifennol.

One of the most common methods for chemoenzymatic epoxidation is the in situ generation of a peroxycarboxylic acid, catalyzed by a lipase. tum.de In this system, the lipase, such as the widely used immobilized Candida antarctica lipase B (CALB), catalyzes the reaction between a carboxylic acid (e.g., acetic acid) and hydrogen peroxide to form the corresponding peracid. tum.de This peracid then acts as the oxidant to epoxidize the double bond of the terpene substrate.

Recent research has also highlighted the use of whole-cell biocatalysts, such as the lyophilized mycelium of the psychrophilic fungus Cladosporium cladosporioides, for terpene epoxidation. wur.nl This approach offers an alternative to purified enzymes and has shown high efficiency and stability. acs.orgwur.nl The reaction mechanism may involve direct oxidation of the double bond by the fungal biocatalyst without the need for a peracid intermediate. wur.nl

Key parameters that would need to be optimized for a successful chemoenzymatic semisynthesis of this compound include the choice of biocatalyst, solvent, oxidant concentration, and reaction temperature. acs.orgwur.nl Ethyl acetate (B1210297) is often cited as a "green" and effective solvent for such reactions. wur.nl The stability of the biocatalyst is also a crucial factor, with studies showing that some systems, like the freeze-dried mycelium of C. cladosporioides, can be recycled for multiple catalytic cycles without a significant loss of activity. acs.orgwur.nl

Table 1: Key Parameters in Chemoenzymatic Epoxidation of Terpenes

| Parameter | Typical Conditions/Reagents | Significance |

| Biocatalyst | Candida antarctica lipase B (CALB), Cladosporium cladosporioides mycelium | Determines selectivity and efficiency. |

| Oxidant | Hydrogen peroxide (H₂O₂) | A green and readily available oxidant. |

| Carboxylic Acid | Acetic acid | Reacts with H₂O₂ to form peracetic acid in lipase-mediated systems. |

| Solvent | Ethyl acetate (EtOAc) | A more environmentally friendly solvent option. |

| Temperature | Room temperature to 55 °C | Influences reaction rate and enzyme stability. |

Process Chemistry Considerations and Scale-Up Methodologies for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound would require careful consideration of several process chemistry and engineering factors. The primary goals of scale-up are to ensure safety, reproducibility, economic viability, and sustainability of the manufacturing process. rsc.org

For the epoxidation of terpenes, moving from batch to continuous flow processing is a significant consideration for scale-up. rsc.org Flow chemistry offers several advantages, including enhanced heat and mass transfer, better temperature control, and improved safety, particularly when dealing with potentially exothermic reactions involving oxidants like hydrogen peroxide. rsc.orgrsc.org The use of microreactors with static mixing channels can facilitate rapid and efficient mixing of reactants, leading to faster reaction times and higher yields. rsc.org

Catalyst selection and recycling are also critical for the economic feasibility of a large-scale process. rsc.org The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), allows for easier separation of the catalyst from the reaction mixture and its subsequent reuse over multiple batches or in a continuous flow setup. acs.org Studies on terpene epoxidation have demonstrated successful catalyst recycling for up to ten consecutive cycles with only a gradual decrease in activity. nih.gov

The choice of oxidant and its handling at a large scale is another important safety and cost consideration. While traditional epoxidation reagents like meta-chloroperbenzoic acid (mCPBA) are effective, they are also hazardous and produce stoichiometric amounts of waste. nih.gov Hydrogen peroxide is a much greener and more atom-economical oxidant, though its use requires careful control of reaction conditions to prevent decomposition and potential thermal runaway. rsc.org

Purification of the final product, this compound, from the reaction mixture would likely involve techniques such as distillation or chromatography. rsc.org The development of a robust purification protocol that efficiently removes unreacted starting materials, byproducts (such as diols from epoxide hydrolysis), and residual catalyst is essential for obtaining the desired product purity. acs.orgnih.gov

Table 2: Comparison of Batch vs. Continuous Flow Processing for Terpene Epoxidation

| Feature | Batch Processing | Continuous Flow Processing |

| Heat & Mass Transfer | Can be limited, potential for hotspots | Excellent, due to high surface-area-to-volume ratio |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to smaller reaction volumes and better control |

| Scalability | "Scaling-up" can be challenging | "Numbering-up" or longer run times for increased production |

| Process Control | More difficult to maintain homogeneity and consistent temperature | Precise control over reaction parameters (temperature, pressure, stoichiometry) |

| Catalyst Handling | Catalyst recovery can be complex | Well-suited for packed-bed reactors with immobilized catalysts |

Chemical Modification and Derivatization of Prepacifennol Epoxide

Synthetic Transformations for Generating Prepacifennol Epoxide Derivatives

The generation of a diverse library of this compound derivatives relies on a range of synthetic transformations that can either modify existing functional groups or alter the core carbon skeleton.

Functional group interconversions (FGIs) are crucial for fine-tuning the physicochemical properties of the molecule, such as polarity, hydrogen bonding capacity, and metabolic stability, without altering the fundamental scaffold. The primary sites for such modifications are the phenolic and tertiary hydroxyl groups.

Phenolic Hydroxyl Group: The acidic nature of the phenolic hydroxyl group makes it a prime candidate for derivatization.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., using sodium hydride or potassium carbonate) can yield a variety of ethers. This modification removes the acidic proton and can be used to introduce larger, sterically demanding groups or linker moieties for bioconjugation.

Esterification: Acylation with acid chlorides or anhydrides produces esters. This strategy is often employed in prodrug design, where the ester can be cleaved by cellular esterases to release the active parent compound. nih.gov

Tertiary Hydroxyl Group: The tertiary alcohol is less reactive than the phenol (B47542) but can still be modified under specific conditions. It can be acylated to form esters or converted into an ether, though this often requires more forcing conditions than the phenol.

Epoxide Ring-Opening: The epoxide is a highly versatile functional group that can be opened by a wide range of nucleophiles. nih.govyoutube.com This reaction is fundamental to both its biological activity and its synthetic derivatization. Treatment with nucleophiles such as amines, thiols, or azides leads to the formation of 1,2-amino alcohols, thioethers, or azido (B1232118) alcohols, respectively. tdl.org These reactions introduce new functionalities and can dramatically alter the molecule's properties. The regioselectivity of the ring-opening (attack at the more or less substituted carbon) can often be controlled by the reaction conditions (acidic vs. basic). youtube.comyoutube.com

Table 1: Illustrative Functional Group Interconversions for this compound

| Target Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Phenolic Hydroxyl | Etherification | Methyl iodide, K₂CO₃ | Methyl Ether |

| Phenolic Hydroxyl | Esterification | Acetic anhydride, Pyridine | Acetate (B1210297) Ester |

| Tertiary Hydroxyl | Silylation | TBDMSCl, Imidazole | Silyl (B83357) Ether |

| Epoxide | Nucleophilic Opening | Sodium azide (B81097) (NaN₃) | Azido alcohol |

| Epoxide | Nucleophilic Opening | Benzylamine (BnNH₂) | Amino alcohol |

| Epoxide | Nucleophilic Opening | Thiophenol (PhSH) | Hydroxy thioether |

Altering the core ring structure of this compound can lead to novel molecular scaffolds with potentially different biological activities. Such strategies often leverage the inherent strain of the epoxide ring.

Ring Contraction: Lewis acid-catalyzed rearrangement of the epoxide can induce a ring contraction. chemistrysteps.com For this compound, treatment with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) could promote the opening of the epoxide to form a transient carbocation. A subsequent 1,2-alkyl shift, as part of a Wagner-Meerwein rearrangement, could lead to the contraction of the six-membered ring into a five-membered ring, yielding a cyclopentanecarboxaldehyde derivative. etsu.eduresearchgate.net This transformation fundamentally alters the molecular scaffold.

Ring Expansion: Conversely, the epoxide ring itself can be expanded. Reaction with specific reagents like dimethylsulfoxonium methylide can convert the three-membered epoxide into a four-membered oxetane (B1205548) ring. organic-chemistry.org This process is stereospecific and provides access to a different class of cyclic ethers, expanding the structural diversity of the analog library.

Preparation of Labeled this compound Analogs for Mechanistic Studies

Isotopically labeled analogs are indispensable tools for studying reaction mechanisms, biosynthetic pathways, and drug metabolism. nih.govbohrium.com For this compound, labeling can provide insights into its mode of action, particularly the mechanism of epoxide ring-opening by biological nucleophiles.

Deuterium (B1214612) (²H) Labeling: Specific protons on the this compound scaffold can be replaced with deuterium. For instance, deuterated reducing agents could be used in precursor synthesis to install deuterium at specific positions. When the labeled compound is used in a biological system, the location of the deuterium in the resulting metabolites or target-adducts can be determined by mass spectrometry or NMR spectroscopy, revealing metabolic hotspots or the precise site of covalent attachment.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C-labeled precursors during a chemical or biosynthetic synthesis of this compound allows for detailed NMR studies. ¹³C NMR can track the fate of specific carbon atoms during chemical rearrangements or metabolic transformations.

Oxygen-18 (¹⁸O) Labeling: The oxygen atom of the epoxide can be labeled with ¹⁸O. This is particularly useful for mechanistic studies of the epoxide ring-opening. By treating the ¹⁸O-labeled epoxide with a biological target and analyzing the resulting adduct by mass spectrometry, one can determine whether the oxygen atom is retained, which helps to elucidate the precise chemical steps of the covalent modification. researchgate.net

Prodrug and Pro-agent Design Strategies for this compound

Prodrug strategies aim to improve the pharmaceutical properties of a compound, such as its chemical stability, solubility, or ability to cross cell membranes. For this compound, a prodrug approach would temporarily mask one of its key functional groups. nih.gov

Ester and Carbonate Prodrugs: The phenolic hydroxyl group is an ideal handle for creating prodrugs. It can be converted into an ester or carbonate by reacting it with an appropriate acylating agent. These linkages are generally stable in circulation but are designed to be cleaved by intracellular esterase enzymes, releasing the active this compound at the site of action. nih.gov

Phosphate (B84403) Prodrugs: Converting the phenolic hydroxyl into a phosphate ester can dramatically increase the water solubility of the compound. The phosphate group is then cleaved in vivo by alkaline phosphatase enzymes to regenerate the parent drug.

Triggered Release Systems: More advanced pro-agents can be designed for targeted release. For instance, a linker sensitive to the specific microenvironment of a diseased tissue (e.g., low pH or a hypoxic environment in tumors) could be attached to the phenolic oxygen. nih.gov The linker would be cleaved only under these specific conditions, ensuring localized release of the active compound and minimizing systemic exposure.

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Type | Masked Group | Linker | Release Mechanism |

| Ester Prodrug | Phenolic Hydroxyl | Acetyl, Pivaloyl | Esterase enzymes |

| Carbonate Prodrug | Phenolic Hydroxyl | Ethylcarbonate | Esterase enzymes |

| Phosphate Prodrug | Phenolic Hydroxyl | Phosphate | Alkaline Phosphatases |

| pH-Sensitive Pro-agent | Phenolic Hydroxyl | Acid-labile acetal | Low pH hydrolysis |

Bioconjugation Strategies Involving this compound for Target Elucidation

Bioconjugation involves chemically linking this compound to a larger molecule or a solid support to facilitate the study of its biological interactions.

Affinity Chromatography: The molecule can be tethered to a solid support, such as agarose (B213101) or sepharose beads, via a linker attached to its phenolic hydroxyl group. This creates an affinity matrix that can be used to "fish" for binding partners from a cell lysate. Proteins that bind to the immobilized this compound can be isolated, identified by mass spectrometry, and validated as potential targets.

Click Chemistry-Enabled Probes: A powerful and widely used strategy involves introducing a small, bioorthogonal handle, such as an alkyne or an azide, onto the this compound scaffold. This is typically done by reacting the phenolic hydroxyl or a derivative of the epoxide ring-opening with a linker containing the desired handle. nih.gov This "clickable" probe is then introduced to living cells or cell lysates. After it binds to its targets, a reporter tag (e.g., biotin (B1667282) or a fluorophore) containing the complementary handle is added, and a "click" reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) is performed to covalently attach the tag. tdl.org This method allows for the sensitive and specific labeling of cellular targets in a complex biological environment.

Direct Bioconjugation: The inherent reactivity of the epoxide allows it to act as an electrophile for direct conjugation to nucleophilic residues on proteins. While this is the basis of its likely biological mechanism, this reactivity can also be harnessed in vitro by incubating this compound with a purified potential target protein and detecting the formation of a covalent adduct using mass spectrometry. nih.gov

Molecular Mechanisms and Biological Interactions of Prepacifennol Epoxide in Model Systems

Identification and Validation of Molecular Targets of Prepacifennol Epoxide

Comprehensive studies to identify and validate the specific molecular targets of this compound are largely absent from the current body of scientific research. The elucidation of such targets is a critical step in understanding the compound's biological effects.

Enzyme Inhibition/Activation Kinetics and Thermodynamics by this compound (in vitro)

There is currently no specific data available in the scientific literature detailing the in vitro enzyme inhibition or activation kinetics and thermodynamics of this compound. Research on other marine-derived epoxides has often focused on their interaction with enzymes such as soluble epoxide hydrolase (sEH), which plays a role in inflammation and cardiovascular regulation. However, no such studies have been published for this compound itself.

To illustrate the type of data that would be necessary, a hypothetical data table is presented below.

| Hypothetical Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Enzyme X | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Enzyme Y | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

This table represents a template for the kind of experimental data required to delineate the enzymatic interactions of this compound, which is not currently available.

Receptor Binding and Ligand-Target Interaction Profiling of this compound (in vitro, non-human cell lines)

Similarly, there is a lack of published research on the receptor binding and ligand-target interaction profile of this compound in non-human cell lines. Such studies are essential for identifying the cell surface or intracellular receptors through which the compound may exert its effects.

A hypothetical representation of the data required is shown in the table below.

| Receptor Target | Cell Line | Binding Affinity (K_d, nM) | Receptor Occupancy (%) | Functional Assay Readout |

| Receptor A | Murine Macrophage J774A.1 | Data not available | Data not available | Data not available |

| Receptor B | Rat Basophilic Leukemia RBL-2H3 | Data not available | Data not available | Data not available |

This table illustrates the necessary data points for characterizing receptor binding, which are currently unavailable for this compound.

Protein-Ligand Interaction Mapping and Allosteric Modulation by this compound

Detailed mapping of protein-ligand interactions, including potential allosteric modulation by this compound, has not been reported. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling would be required to elucidate the specific amino acid residues involved in binding and any conformational changes induced in target proteins.

Interactions of this compound with Nucleic Acids (DNA/RNA)

The potential for this compound to interact with nucleic acids has not been specifically investigated. Some epoxide-containing compounds have been shown to act as alkylating agents that can form adducts with DNA, potentially leading to cytotoxicity. For instance, the diterpene epoxide clerocidin (B1669169) has been demonstrated to alkylate DNA at the N7 position of guanine. nih.gov However, whether this compound shares this reactivity is unknown and would require dedicated studies.

Cellular Pathway Modulation by this compound in Non-Human Cell Models

The effects of this compound on cellular signaling pathways in non-human cell models are yet to be characterized. Understanding how this compound modulates intracellular communication networks is crucial for explaining its biological activities.

Impact of this compound on Signal Transduction Cascades

There is no direct evidence from published studies on the impact of this compound on specific signal transduction cascades. Given the cytotoxic activity reported for other compounds from Laurencia species, it is plausible that this compound could modulate pathways involved in cell proliferation, apoptosis, or inflammation, such as the NF-κB, MAPK, or PI3K/Akt signaling pathways. However, without experimental data, any such assertions remain speculative.

To provide a framework for future research, a hypothetical data table is presented below.

| Signaling Pathway | Key Protein Phosphorylation | Upstream/Downstream Effectors | Cell Line | Observed Effect |

| NF-κB Pathway | p-p65, p-IκBα | IKKα/β | Murine Macrophage RAW 264.7 | Data not available |

| MAPK Pathway | p-ERK1/2, p-p38, p-JNK | Ras, Raf | Human Colon Carcinoma HCT116 | Data not available |

| PI3K/Akt Pathway | p-Akt, p-mTOR | PTEN | Murine Embryonic Fibroblasts | Data not available |

This table outlines the type of experimental evidence needed to determine the influence of this compound on key signaling cascades, which is currently not available in the scientific literature.

Influence of this compound on Cellular Metabolic Pathways

Specific data on how this compound influences cellular metabolic pathways is scarce. However, based on the activities of related halogenated sesquiterpenes and general knowledge of epoxide biochemistry, several potential areas of metabolic influence can be hypothesized.

Halogenated sesquiterpenes from marine algae, such as those from the genus Laurencia, are biosynthetically related to prepacifennol. nih.govsi.edunih.gov These compounds are known to possess a range of biological activities that could be linked to metabolic disruption. For instance, the antifungal activity of some chamigrane derivatives suggests interference with essential fungal metabolic pathways. nih.gov

Metabolomic studies on organisms affected by natural compounds often reveal significant metabolic reprogramming. For example, infection of Pogostemon cablin with a fungus led to extensive disruptions in both volatile and non-volatile metabolites, with a notable downregulation of terpenoid metabolism. nih.gov This indicates that external biological stressors can profoundly impact a plant's secondary metabolism.

Furthermore, studies on the treatment of growth hormone deficiency using metabolomics have identified alterations in fatty acid and energy metabolism as key indicators of treatment efficacy. nih.gov This highlights how cellular metabolism is a sensitive indicator of physiological state and can be modulated by external factors. It is conceivable that a bioactive compound like this compound could similarly perturb metabolic pathways in target cells.

This compound's Role in Cellular Homeostasis and Stress Responses

While direct evidence for this compound's role in cellular homeostasis and stress responses is limited, the activities of related compounds suggest it could be a significant modulator of these processes. Natural compounds, particularly those with reactive functional groups like epoxides, can disrupt cellular homeostasis and trigger stress responses.

One of the key stress response pathways is the unfolded protein response (UPR), which is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). frontiersin.org The natural compound Alternol, for instance, has been shown to interact with multiple chaperone proteins and induce ER stress, leading to the activation of several UPR pathways, including those mediated by PERK and IRE1α. frontiersin.orgnih.gov This ultimately contributes to cell death. frontiersin.orgnih.gov Given that halogenated sesquiterpenes exhibit cytotoxicity, a mechanism involving the induction of ER stress is plausible.

The integrated stress response (ISR) is another critical pathway for maintaining cellular homeostasis. nih.gov It is a common response to various stressors and involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general inhibition of protein synthesis and the preferential translation of stress-responsive transcripts like ATF4. nih.gov Pathological conditions associated with protein aggregation, such as certain neurodegenerative diseases, show activation of the ISR. nih.gov It is conceivable that a bioactive compound could trigger such a response.

Mechanistic Insights into this compound's Biological Activity at the Molecular Level

The precise molecular mechanisms of this compound's biological activity have not been specifically elucidated. However, based on its chemical structure as a halogenated sesquiterpene epoxide, and the known activities of related compounds, we can infer potential mechanisms. The epoxide group is a key feature, as it is a strained three-membered ring that is susceptible to nucleophilic attack, making it a reactive functional group capable of interacting with biological macromolecules. nih.gov

The biological activity of many epoxide-containing molecules stems from their ability to alkylate nucleophilic residues in proteins and nucleic acids. This covalent modification can lead to enzyme inhibition, disruption of protein function, or DNA damage, ultimately resulting in cytotoxicity.

Studies on other halogenated sesquiterpenes from Laurencia provide further clues. For example, the amoebicidal activity of (+)-elatol against Naegleria fowleri has been linked to the induction of programmed cell death, involving mitochondrial dysfunction. nih.gov This suggests that mitochondria could be a key target for this class of compounds.

Furthermore, the general antimicrobial and cytotoxic activities observed for many halogenated marine natural products point towards mechanisms that disrupt fundamental cellular processes. nih.gov These could include interference with cell membrane integrity, inhibition of essential enzymes, or disruption of signaling pathways. The lipophilic nature of sesquiterpenes would facilitate their passage across cell membranes.

Omics Approaches (e.g., Proteomics, Metabolomics, Transcriptomics, Lipidomics) in Elucidating this compound's Biological Footprint in Model Organisms

"Omics" technologies are powerful tools for obtaining a global view of the molecular changes induced by a bioactive compound, and they would be invaluable in elucidating the biological footprint of this compound.

Transcriptomics , the study of the complete set of RNA transcripts, could reveal which genes and signaling pathways are activated or repressed in response to this compound treatment. For example, transcriptome analysis of liverworts has been used to identify sesquiterpene synthases, providing insights into the biosynthesis of these compounds. mdpi.com A similar approach could identify the cellular pathways perturbed by this compound in a model organism.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, providing direct insights into the cellular response to a compound. This could help in identifying the specific protein targets of this compound.

Metabolomics , the comprehensive analysis of metabolites, can provide a snapshot of the metabolic state of a cell or organism. It has been used to study the effects of diseases and treatments on metabolic pathways. nih.gov In the context of this compound, metabolomics could reveal disruptions in specific metabolic pathways, offering clues to its mechanism of action. For instance, a study on a fungal pathogen of an aromatic plant revealed significant downregulation of terpenoid metabolism in the infected plant. nih.gov

Lipidomics , a sub-discipline of metabolomics focused on lipids, is also highly relevant. Given the lipophilic nature of sesquiterpenes, they are likely to interact with and perturb lipid metabolism and cellular membranes.

While specific "omics" studies on this compound are not yet available, the application of these technologies to related compounds and biological systems demonstrates their potential to provide a comprehensive understanding of its biological effects.

This compound's Interactions with Non-Mammalian Biological Systems (e.g., microbial, plant, insect models)

Information directly detailing the interactions of this compound with non-mammalian biological systems is limited. However, the broader class of halogenated sesquiterpenes, naturally produced by marine algae like Laurencia species, are thought to play significant ecological roles, including defense against microorganisms, herbivores, and competing organisms. mdpi.comnih.gov This suggests that these compounds, including likely this compound, possess significant bioactivity in non-mammalian systems.

Microbial Systems: Many halogenated marine natural products exhibit potent antimicrobial activity. nih.gov For example, some chamigrane sesquiterpenes isolated from Laurencia okamurae were evaluated for their antimicrobial activity. nih.gov Another study showed that laurecomin B, a chamigrane derivative, was active against the fungus Colletotrichum lagenarium. nih.gov These findings suggest that this compound could also possess antimicrobial properties, potentially by disrupting microbial cell membranes or inhibiting essential enzymes. The production of such compounds by algae is likely an adaptive defense against fouling by bacteria and fungi. mdpi.com

Plant Systems: The ecological role of halogenated compounds as allelochemicals suggests they can affect plant growth. researchgate.net While specific studies on the phytotoxicity of this compound are lacking, other sesquiterpenes have been shown to have allelopathic effects.

Insect Models: Sesquiterpenes from various plant sources are known to have insecticidal and antifeedant properties. researchgate.netnih.govresearchgate.net For example, sesquiterpene alkaloids from Tripterygium wilfordii have demonstrated insecticidal activity against several insect pests. researchgate.net Given that marine algae also face predation from herbivores, it is plausible that their chemical defenses, including halogenated sesquiterpenes, have insecticidal or deterrent properties.

The following table provides a summary of the biological activities of related halogenated sesquiterpenes in non-mammalian systems, which may be indicative of the potential activities of this compound.

| Compound/Extract | Source Organism | Target Organism/System | Observed Effect | Reference(s) |

| Chamigrane Sesquiterpenes | Laurencia okamurae | Bacteria and Fungi | Antimicrobial activity | nih.gov |

| Laurecomin B | Laurencia composita | Colletotrichum lagenarium (fungus) | Antifungal activity | nih.gov |

| (+)-Elatol | Laurencia dendroidea | Naegleria fowleri (amoeba) | Amoebicidal activity, mitochondrial damage | nih.gov |

| Halogenated Sesquiterpenes | Laurencia tristicha | Serratia marcescens (bacterium) | Antibacterial activity | nih.gov |

| Sesquiterpene Alkaloids | Tripterygium wilfordii | Various insect pests | Insecticidal and antifeedant activity | researchgate.net |

Structure Activity Relationship Sar Studies of Prepacifennol Epoxide and Its Analogs

Elucidation of Key Pharmacophores and Functional Groups for Prepacifennol Epoxide's Biological Activity

The biological activity of this compound and related chamigranes is intrinsically linked to its unique and complex chemical architecture. The key pharmacophoric features are believed to include the spiro[5.5]undecane skeleton, the degree and nature of halogenation, and the presence and stereochemistry of oxygen-containing functional groups, including the epoxide and hydroxyl moieties.

The chamigrane skeleton itself provides a rigid, three-dimensional scaffold that is essential for orienting the functional groups in a specific spatial arrangement for interaction with biological targets. The stereochemistry of the spirocyclic system is known to be critical for the biological activity of chamigranes. For instance, studies on related chamigranes have demonstrated that different enantiomers can exhibit significantly different potencies, highlighting the importance of the molecule's absolute configuration for its biological effect.

Halogenation is a hallmark of many marine-derived natural products and plays a pivotal role in the bioactivity of chamigrane sesquiterpenes. This compound possesses two bromine atoms and one chlorine atom. Research on other halogenated chamigranes has consistently shown that the presence, number, and position of halogen atoms can dramatically influence cytotoxicity and other biological activities. nih.gov Dehalogenation often leads to a significant decrease in potency, suggesting that the halogens are directly involved in target binding, potentially through halogen bonding or by influencing the molecule's lipophilicity and electronic properties. nih.gov

The epoxide ring in this compound is a significant feature. Epoxides are known to be reactive functional groups that can participate in covalent interactions with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. This reactivity could be a key component of its mechanism of action. The position and stereochemistry of the epoxide are likely crucial for its reactivity and selective interaction with its biological target.

Positional Scanning and Combinatorial Chemistry for SAR Profiling of this compound Derivatives

Positional scanning could be employed to systematically evaluate the importance of each functional group at its specific position on the chamigrane skeleton. For instance, a library of analogs could be synthesized where the position of the bromine and chlorine atoms is varied around the cyclohexene (B86901) ring. Similarly, the position of the hydroxyl and epoxide groups could be altered to understand their spatial requirements for activity.

Combinatorial chemistry would enable the rapid synthesis of a large and diverse library of this compound derivatives. By systematically varying the substituents at different positions, it would be possible to generate a comprehensive SAR profile. For example, one could envision a combinatorial library where different halogen atoms (fluorine, chlorine, bromine, iodine) are introduced at various positions, or where the hydroxyl group is replaced with other functionalities like ethers, esters, or amines. This approach would allow for the exploration of a much wider chemical space than traditional one-at-a-time analog synthesis.

Rational Design and Synthesis of this compound Analogs for SAR Probing

The rational design and synthesis of targeted analogs of this compound would be guided by the initial understanding of its key pharmacophoric features. Based on the hypothesis that halogenation is critical, a series of analogs with varying halogen patterns could be synthesized to probe the specific role of each halogen atom.

For example, analogs could be designed to:

Investigate the importance of the epoxide: Synthesizing the corresponding diol (from epoxide opening) or the alkene (from de-epoxidation) would directly assess the contribution of the epoxide ring to the biological activity.

Probe the role of the hydroxyl group: Acylation or alkylation of the hydroxyl group would reveal its importance in hydrogen bonding interactions.

Explore the influence of halogen identity and position: Synthesis of analogs where bromine is replaced by chlorine, or vice versa, and where the positions of the halogens are systematically moved around the carbocyclic frame would provide detailed insights into the SAR of halogenation.

The synthesis of these rationally designed analogs would likely involve multi-step synthetic sequences, potentially starting from a common chamigrane precursor.

Computational Approaches to SAR Modeling for this compound

Computational modeling offers a powerful suite of tools to investigate the SAR of this compound and to guide the design of new, more potent, and selective analogs.

In the absence of a known 3D structure of the biological target of this compound, ligand-based methods are particularly valuable.

Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of this compound analogs with known biological activities. By correlating variations in biological activity with changes in physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), a mathematical model could be developed to predict the activity of unsynthesized analogs. For other classes of sesquiterpenoids, QSAR models have been successfully developed to predict activities such as sedative effects and hepatoprotection. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that could be used to generate a 3D model of the pharmacophore. By aligning a set of active and inactive analogs, CoMFA can identify regions in space where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This would provide a visual and quantitative guide for designing new derivatives with improved properties.

If the biological target of this compound were to be identified and its 3D structure determined, structure-based SAR modeling would become a powerful tool.

Molecular docking simulations could be used to predict the binding mode of this compound and its analogs within the active site of the target protein. This would allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that are responsible for binding. Docking studies could rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

De novo design algorithms could be employed to design novel molecules that are predicted to bind tightly to the target's active site. These algorithms can build new molecular structures from scratch or by modifying existing fragments, based on the shape and chemical properties of the binding pocket.

Conformational Analysis and Flexibility in Relation to this compound's SAR

The rigid spirocyclic core of the chamigrane skeleton significantly restricts the conformational flexibility of this compound. This rigidity is a key aspect of its SAR, as it pre-organizes the pharmacophoric functional groups into a well-defined three-dimensional arrangement. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially contributing to higher binding affinity.

Biological Activity Data of Selected Chamigrane Sesquiterpenes

To illustrate the structure-activity relationships within the chamigrane class, the following table presents the cytotoxic and antiparasitic activities of several representative compounds isolated from Laurencia species.

| Compound | Structure | Biological Activity | Reference |

| (+)-Elatol | Halogenated chamigrane with a hydroxyl group | IC50 = 1.08 µM against Naegleria fowleri | nih.govnih.gov |

| (-)-Elatol | Enantiomer of (+)-Elatol | IC50 = 36.77 µM against Naegleria fowleri | nih.govnih.gov |

| Deoxyprepacifenol | A debrominated analog | Reduced cytotoxicity compared to halogenated counterparts | tandfonline.com |

| Pacifenol | A related chamigrane with a different halogenation pattern | Shows cytotoxicity against various cancer cell lines | tandfonline.com |

Analytical Methodologies for Prepacifennol Epoxide Research

Extraction and Purification Techniques for Prepacifennol Epoxide from Diverse Matrices

The initial and crucial step in the study of any natural product is its efficient extraction and purification. This compound, a halogenated chamigrane sesquiterpenoid, is known to be a natural product of marine red algae, particularly of the genus Laurencia. The extraction of such compounds from their natural source typically involves the use of organic solvents to isolate the lipophilic components from the algal biomass.

A general procedure would involve the collection and lyophilization of the algal material, followed by extraction with a solvent system such as a mixture of dichloromethane (B109758) and methanol. The resulting crude extract, a complex mixture of various metabolites, would then be subjected to a series of chromatographic techniques to isolate the this compound.

Subsequent purification steps would likely employ column chromatography over silica (B1680970) gel, using a gradient of solvents with increasing polarity, such as hexane (B92381) and ethyl acetate (B1210297) mixtures. Further refinement of the isolated fractions could be achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

However, specific and optimized protocols for the extraction and purification of this compound, including details on solvent ratios, column packing materials, and elution gradients that have been validated for this particular compound, are not extensively documented.

Chromatographic Separation Methods for this compound and Its Metabolites (non-human, non-clinical)

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its potential non-human metabolites.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound (Normal-Phase, Reverse-Phase, Chiral)

HPLC is a powerful tool for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for the quantitative analysis of this compound. nih.govresearchgate.netnih.gov This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection could be achieved using a UV detector, as the chromophores within the this compound structure should allow for it. For more complex mixtures or for the analysis of this compound in biological or environmental samples, a derivatization step might be necessary to enhance detection sensitivity. nih.govresearchgate.net

Normal-phase HPLC, using a polar stationary phase (like silica) and a non-polar mobile phase, could also be employed, particularly for preparative separations to isolate larger quantities of the compound.

Given the stereochemically complex nature of chamigrane sesquiterpenoids, chiral HPLC would be essential for the separation of potential enantiomers or diastereomers of this compound. However, specific chiral methods developed for this compound are not described in the available literature.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC | Chiral HPLC |

| Stationary Phase | Silica Gel | C18 | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Ethyl Acetate gradient | Acetonitrile/Water gradient | To be determined based on CSP |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 210 nm) | UV (e.g., 210 nm) | UV (e.g., 210 nm) |

| Temperature | Ambient | Ambient | Controlled (e.g., 25 °C) |

Note: This table is illustrative and based on general principles of HPLC. Actual parameters would require experimental optimization for this compound.

Gas Chromatography (GC) Applications for Volatile this compound Derivatives

Due to its relatively low volatility, direct analysis of this compound by gas chromatography (GC) may be challenging. However, GC-MS analysis could be feasible for more volatile derivatives of the compound. diva-portal.orgdiva-portal.orgresearchgate.net For instance, derivatization to form silyl (B83357) ethers could increase volatility, allowing for separation on a suitable capillary column (e.g., DB-5ms). The mass spectrometer would then provide valuable structural information based on the fragmentation pattern of the derivative.

Research on the GC analysis of other sesquiterpenoid epoxides has shown the utility of this technique for their identification in complex mixtures like essential oils. diva-portal.orgdiva-portal.org A similar approach could be adapted for this compound, but specific derivatization protocols and GC-MS methods have not been published for this compound.

Thin-Layer Chromatography (TLC) and Preparative Chromatography for this compound

Thin-layer chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of extractions and column chromatography separations. For this compound, a silica gel TLC plate developed with a solvent system like hexane-ethyl acetate would likely provide good separation. Visualization could be achieved under UV light or by staining with a universal reagent such as phosphomolybdic acid or vanillin-sulfuric acid.

Preparative TLC can be a valuable tool for the final purification of small amounts of this compound. By applying a concentrated extract as a band onto a thicker silica gel plate, the compound of interest can be separated and then scraped from the plate for subsequent elution with a polar solvent.

Spectroscopic Techniques for this compound Characterization and Quantification

Spectroscopic methods are essential for the unequivocal structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for complete structural assignment.